![molecular formula C14H15NO2S2 B2879881 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)cyclopropanecarboxamide CAS No. 2309602-97-7](/img/structure/B2879881.png)

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)cyclopropanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

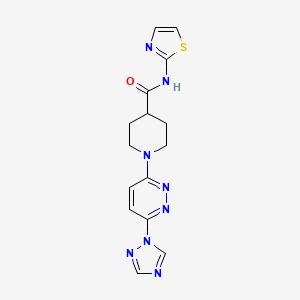

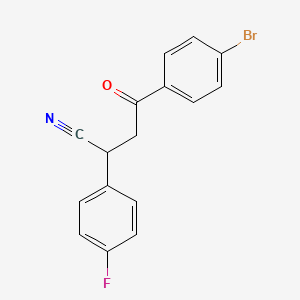

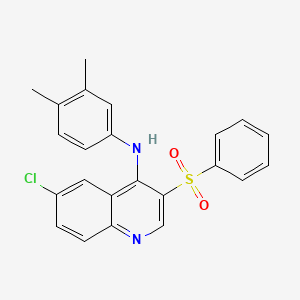

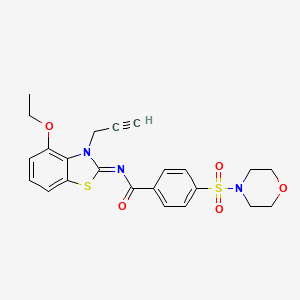

The compound “N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)cyclopropanecarboxamide” is a complex organic molecule. It contains a cyclopropanecarboxamide group, which is a common feature in many bioactive molecules . It also contains a bithiophen group, which is a type of aromatic compound that is often found in organic electronics due to its ability to conduct electricity .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The cyclopropanecarboxamide group would introduce strain into the molecule due to the small bond angles of the cyclopropane ring . The bithiophen group would likely contribute to the overall planarity and conjugation of the molecule .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by its functional groups. The cyclopropanecarboxamide group could potentially undergo reactions at the carbonyl group or at the strained cyclopropane ring . The bithiophen group could potentially undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carbonyl group in the cyclopropanecarboxamide could increase its solubility in polar solvents . The conjugated bithiophen group could absorb light in the UV-visible region, giving the compound a color .Applications De Recherche Scientifique

Synthesis and Characterization

N-(Arylcarbamothioyl)-cyclohexanecarboxamide derivatives have been synthesized and characterized, including their crystal structures, through elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy. These compounds, including ones with cyclohexane rings adopting chair conformations, provide insights into the molecular conformation stabilized by intramolecular hydrogen bonds, which could relate to the synthesis and structural analysis of N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)cyclopropanecarboxamide (Özer, Arslan, VanDerveer, & Külcü, 2009).

Cyclopropane Functionalization

The reactivity of donor-acceptor cyclopropanes with thiourea, leading to diverse 2-amino-4,5-dihydrothiophenes, showcases a method for cyclopropane functionalization. This process, involving [3+2] cycloaddition, could offer a pathway for introducing functional groups into the cyclopropane ring of this compound, enhancing its utility in chemical synthesis (Xie et al., 2019).

Potential in Pharmacology

The synthesis and evaluation of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives as potential antidepressants highlight the pharmacological potential of cyclopropane-containing compounds. This suggests that this compound could also be evaluated for its potential therapeutic applications, given its structural similarity to these active compounds (Bonnaud et al., 1987).

Advanced Material Development

Conjugated polymers containing alternating electron-donating and electron-accepting units, such as those based on bithiophene, have been developed for photovoltaic applications due to their desirable absorption characteristics and deep HOMO/LUMO levels. The incorporation of this compound into polymer backbones could potentially enhance the photophysical properties of these materials, making them suitable for a broader range of applications in organic electronics (Zhu et al., 2007).

Conformational Analysis

Theoretical analysis of cyclopropane analogues of phenylalanine, which are structurally related to this compound, has provided insights into their intrinsic conformational preferences. Such studies can aid in understanding the conformational behavior of this compound in various environments, impacting its reactivity and interaction with biological targets (Casanovas et al., 2003).

Mécanisme D'action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended for use as a drug, it could interact with biological targets in the body to exert a therapeutic effect . If it’s intended for use in organic electronics, it could conduct electricity through the movement of pi electrons in the bithiophen group .

Safety and Hazards

Orientations Futures

The future research directions for this compound could involve exploring its potential applications in various fields, such as medicine or electronics, and optimizing its synthesis process for efficiency and sustainability . Further studies could also investigate its physical and chemical properties in more detail .

Propriétés

IUPAC Name |

N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S2/c16-11(7-15-14(17)9-1-2-9)13-4-3-12(19-13)10-5-6-18-8-10/h3-6,8-9,11,16H,1-2,7H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDFCEHFYYKFOGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(o-tolyl)propanamide](/img/structure/B2879801.png)

![N-[2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl](trifluoro)methanesulfonamide](/img/structure/B2879807.png)

![N-[(3-methoxyphenyl)methyl]-4-thiophen-2-yloxane-4-carboxamide](/img/structure/B2879808.png)

![N-(1-(adamantan-2-yl)ethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2879812.png)

![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2879815.png)

![4-Amino-7-tert-butyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione](/img/structure/B2879818.png)